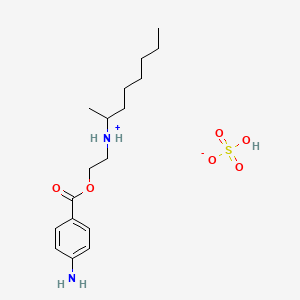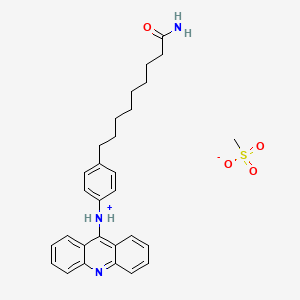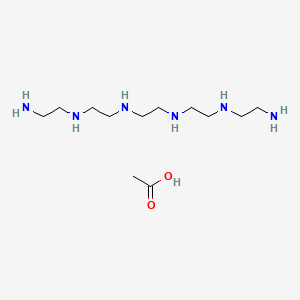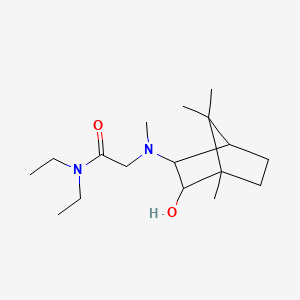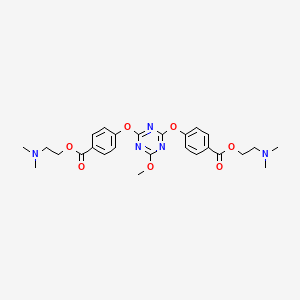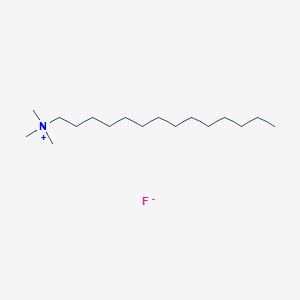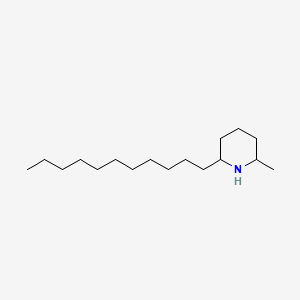
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring and a dimethyl-phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine typically involves the nitration of 2-(3,4-Dimethyl-phenoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The dimethyl-phenoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine
- 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a dimethyl-phenoxy group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-5-nitropyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-12(7-10(9)2)18-13-6-4-11(8-14-13)15(16)17/h3-8H,1-2H3 |
Clave InChI |
JHEZOWCIVSOCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
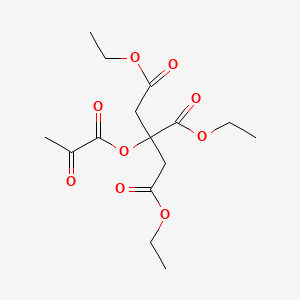
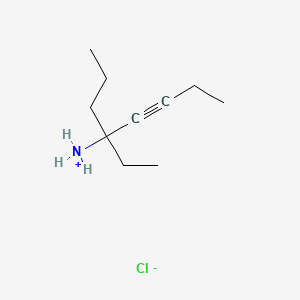
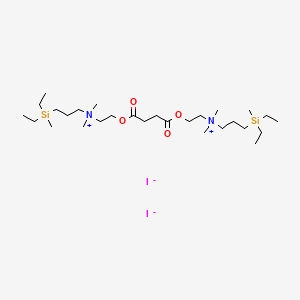
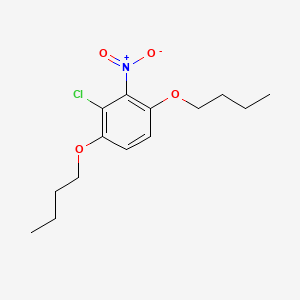
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
